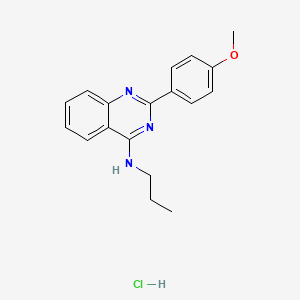
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride is a synthetic compound that belongs to the class of quinazoline derivatives. It has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. The compound has been shown to target multiple molecular targets, including kinases, transcription factors, and receptors, to exert its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues. It also has neuroprotective effects by reducing neuroinflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of solubility in various solvents. It also exhibits a broad range of therapeutic effects, making it a promising candidate for drug development. However, the compound has some limitations, including its potential toxicity and limited bioavailability. Further studies are needed to optimize the dosing and delivery of the compound to improve its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride. One direction is to investigate the potential of the compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to optimize the dosing and delivery of the compound to improve its efficacy and safety. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of the compound. Finally, the compound has potential applications in the development of diagnostic and imaging agents for various diseases.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride involves the reaction between 4-methoxybenzaldehyde and 2-aminobenzonitrile in the presence of propylamine and a catalyst under reflux conditions. The obtained product is then treated with hydrochloric acid to yield the hydrochloride salt form of the compound. The purity and yield of the final product can be improved by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-proliferative, anti-inflammatory, and anti-angiogenic effects in cancer cells. It also has neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to modulate the immune system and improve the symptoms of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-propylquinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-3-12-19-18-15-6-4-5-7-16(15)20-17(21-18)13-8-10-14(22-2)11-9-13;/h4-11H,3,12H2,1-2H3,(H,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJQEUUXIONOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5017532.png)
![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)
![N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)

![{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid](/img/structure/B5017549.png)

![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)


![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)

![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)
